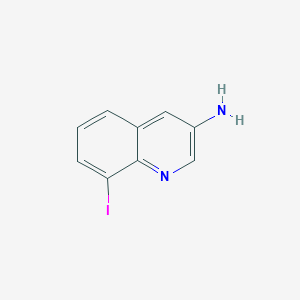

8-Iodoquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

347146-18-3 |

|---|---|

Molecular Formula |

C9H7IN2 |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

8-iodoquinolin-3-amine |

InChI |

InChI=1S/C9H7IN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 |

InChI Key |

YJVFIUNUMMZBAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)I)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches Towards 8 Iodoquinolin 3 Amine

Retrosynthetic Analysis and Design Principles for 8-Iodoquinolin-3-amine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections are the Carbon-Iodine (C-I) and Carbon-Nitrogen (C-N) bonds. This leads to two main strategic approaches:

Strategy A: Late-stage Functionalization. In this approach, a pre-formed quinoline (B57606) or 3-aminoquinoline (B160951) core is functionalized. The key steps would involve the regioselective iodination of 3-aminoquinoline at the C8 position or the amination of 8-iodoquinoline (B173137) at the C3 position. The challenge lies in achieving the desired regioselectivity, as the electronic properties of the quinoline ring and the existing substituent direct incoming groups to specific positions.

Strategy B: Ring Construction. This strategy involves building the substituted quinoline ring from acyclic or simpler cyclic precursors that already contain the required iodine and a precursor to the amine group (such as a nitro group). This requires careful selection of starting materials for a classical quinoline synthesis, such as the Skraup or Friedländer reaction, using appropriately substituted anilines and carbonyl compounds.

The design principles for synthesizing this molecule are governed by the inherent reactivity of the quinoline nucleus. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic substitution while activating the benzene (B151609) ring, particularly at the C5 and C8 positions. Conversely, nucleophilic attack is favored at the C2 and C4 positions. Therefore, installing a substituent at the C3 position often requires specialized methods or the use of directing groups.

Classical Synthetic Routes to this compound and its Precursors

Classical synthetic methods have long been employed for the construction of the quinoline scaffold. rsc.org While powerful, these methods can suffer from harsh reaction conditions, such as high temperatures and the use of strong acids, and may lack regioselectivity with certain substituted precursors. eurekalert.org

Several classical named reactions are foundational to quinoline synthesis and could be adapted to prepare a suitable precursor. iipseries.org

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). du.edu.eg To synthesize a precursor for this compound, one might theoretically start with a 2-amino-3-iodobenzaldehyde (B13097088) and react it with a compound that introduces the C3-substituent, though the synthesis of such starting materials can be complex.

Skraup Synthesis: The Skraup reaction is a widely known method that produces quinoline by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.org Using a substituted aniline, such as 2-iodoaniline (B362364), would be a logical starting point to introduce the C8-iodo group. However, the harsh, strongly acidic and oxidizing conditions can be incompatible with some functional groups.

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid. iipseries.org For example, reacting 2-iodoaniline with an appropriate α,β-unsaturated aldehyde or ketone could potentially form the 8-iodoquinoline core.

These classical methods are primarily useful for constructing the fundamental quinoline ring system, which must then undergo further functionalization. nih.gov

Introducing an amino group at the C3 position of the quinoline ring is a significant synthetic challenge due to the electronic nature of the heterocycle. Direct amination is difficult. A common strategy involves the introduction of a nitro group, which can then be reduced to the desired amine.

The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitroquinoline. Obtaining the 3-nitro derivative is less direct and often requires specialized conditions or starting with a precursor that directs nitration to the C3 position.

An alternative, more modern approach involves the direct C-H functionalization at the C3 position. For instance, nickel-catalyzed methods have been developed for the C3-functionalization of quinolines with various electrophiles. polyu.edu.hk Another strategy involves a dearomative 1,4-addition to the quinoline, followed by functionalization at the C3-position and subsequent re-aromatization to yield the 3-substituted product. researchgate.net While effective, these often fall under the category of modern catalytic methods rather than classical routes.

Direct electrophilic iodination of an unsubstituted quinoline ring is often unselective. However, for a substrate like 3-aminoquinoline, the activating, ortho-, para-directing amino group would likely direct iodination to the C2 and C4 positions, making the synthesis of the C8-iodo isomer difficult.

A more effective classical approach involves starting with a precursor that already contains the iodine atom, such as 2-iodoaniline, and then constructing the quinoline ring via a Skraup or Doebner-Miller reaction. Another classical strategy is the Sandmeyer reaction, starting from 8-aminoquinoline (B160924), which can be converted to a diazonium salt and subsequently treated with potassium iodide to yield 8-iodoquinoline. This 8-iodoquinoline would then need to be functionalized at the C3 position.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers more efficient and highly regioselective methods, particularly through the use of transition-metal catalysis. These approaches often proceed under milder conditions and with greater functional group tolerance than classical methods. researchgate.net

Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds like quinoline. researchgate.netacs.org A highly effective strategy for achieving functionalization at the C8 position involves the use of the quinoline N-oxide as a directing group. nih.govnih.gov The oxygen atom of the N-oxide can chelate to a transition metal center, positioning the catalyst in close proximity to the C8-H bond and facilitating its selective activation.

A notable example is the rhodium-catalyzed C8 iodination of quinoline N-oxides using N-iodosuccinimide (NIS) as the iodine source. mdpi.com This reaction demonstrates high regioselectivity for the C8 position, even in the presence of other potentially reactive sites. rsc.org The reaction typically employs a catalyst system such as [RhCp*Cl2]2 with a silver salt additive. mdpi.com After the C8-iodination is achieved, the N-oxide can be readily reduced to the corresponding quinoline, providing a versatile entry to C8-functionalized quinolines.

Table 1: Rhodium-Catalyzed C8 Iodination of Quinoline N-Oxides This table presents data on the rhodium-catalyzed C8 iodination of various quinoline N-oxide substrates, demonstrating the scope and efficiency of this modern synthetic method.

| Entry | Quinoline N-Oxide Substrate | Catalyst System | Iodine Source | Solvent | Yield (%) | Citation |

| 1 | Quinoline N-Oxide | [RhCpCl2]2 / AgNTf2 | NIS | DCE | 93 | mdpi.com |

| 2 | 2-Methylquinoline N-Oxide | [RhCpCl2]2 / AgNTf2 | NIS | DCE | 91 | mdpi.com |

| 3 | 2-Phenylquinoline N-Oxide | [RhCpCl2]2 / AgNTf2 | NIS | DCE | 85 | mdpi.com |

| 4 | 6-Methylquinoline N-Oxide | [RhCpCl2]2 / AgNTf2 | NIS | DCE | 89 | mdpi.com |

| 5 | 6-Methoxyquinoline N-Oxide | [RhCpCl2]2 / AgNTf2 | NIS | DCE | 83 | mdpi.com |

| 6 | 6-Chloroquinoline N-Oxide | [RhCpCl2]2 / AgNTf2 | NIS | DCE | 75 | mdpi.com |

DCE = 1,2-dichloroethane; NIS = N-Iodosuccinimide; AgNTf2 = Silver bis(trifluoromethanesulfonyl)imide.

This catalytic approach represents a significant advancement, providing a reliable and high-yielding pathway to 8-iodoquinoline precursors, which can then be further elaborated to the final target molecule, this compound.

Cross-Coupling Strategies for Amine or Iodine Introduction

Cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and they play a crucial role in the preparation of substituted quinolines like this compound. These reactions allow for the formation of carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds with high selectivity and efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for introducing an amino group. sigmaaldrich.com While specific examples for the direct amination of an 8-iodoquinoline precursor at the 3-position to yield this compound are not prevalent in the provided results, the general principles of this reaction are widely applicable. sigmaaldrich.com The reaction typically involves a palladium catalyst, a suitable ligand (e.g., BrettPhos, JosiPhos), and a base to couple an amine with an aryl halide. sigmaaldrich.com The choice of solvent, temperature, and base can be optimized to maximize the yield and purity of the desired product. sigmaaldrich.com

Conversely, the introduction of iodine can be achieved through various iodination reactions. Direct iodination of a quinoline precursor can be challenging and may lead to a mixture of products. beilstein-journals.org A more controlled approach involves the use of a directed metalation strategy, where a directing group guides the iodinating agent to the desired position. mdpi.com Another strategy is halogen exchange, where a bromo-substituted quinoline is converted to the corresponding iodo-derivative. beilstein-journals.org

Metal-catalyzed cross-coupling reactions are also instrumental in building the quinoline core itself, which can then be further functionalized. For instance, the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can be used to construct precursors for quinoline synthesis. nih.govresearchgate.net Similarly, titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes provide an efficient route to stereodefined allylic amines, which are valuable intermediates in organic synthesis. beilstein-journals.org

| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |

|---|---|---|---|

| Solvent | Dioxane (1 M) | THF (1 M) | t-BuOH (0.5 M) |

| Base | NaOt-Bu (1.2 equiv) | LHMDS (2.4 equiv) | Cs2CO3 (2 equiv) |

| Amine | 1.2 equiv | 1.2 equiv | 1.2 equiv |

| Ligand | BrettPhos (10 mol %) | BrettPhos (10 mol %) | BrettPhos (10 mol %) |

| Pd Source | BrettPhos Pd G3 (10 mol %) | BrettPhos Pd G3 (10 mol %) | BrettPhos Pd G3 (10 mol %) |

| Temperature | 100°C | 65 – 80°C | 100°C |

Photoredox and Electrochemical Synthesis Pathways

In recent years, photoredox and electrochemical methods have emerged as powerful and sustainable alternatives to traditional synthetic protocols. These techniques utilize visible light or electricity to drive chemical reactions, often under mild conditions and with high selectivity.

Photoredox Catalysis: Visible light photoredox catalysis has been successfully employed for the formation of C-H and C-C bonds in the synthesis of various heterocyclic compounds. sioc-journal.cn This methodology often involves the use of a photocatalyst, such as a copper complex like [(DPEPhos)(bcp)Cu]PF6, which can activate organic halides upon irradiation with visible light. ulb.ac.bejove.com The generated radical intermediates can then participate in a variety of transformations, including cyclizations and direct arylations. ulb.ac.bejove.com For instance, the radical cyclization of N-benzoyl-N-[(2-iodoquinolin-3-yl)methyl]cyanamide to afford luotonin A has been demonstrated using a copper-based photoredox catalyst. ulb.ac.bejove.com While a direct synthesis of this compound using this method is not explicitly detailed, the principles suggest its potential for the formation of the quinoline core or the introduction of functional groups through radical processes. beilstein-journals.org

Electrochemical Synthesis: Electrochemical methods offer a green and efficient approach to organic synthesis by using electricity as a clean reagent. beilstein-journals.org These reactions can be used to generate reactive intermediates, such as radical cations from amines, which can then undergo further reactions to form complex molecules. nih.gov The electrochemical oxidation of amines can lead to the formation of iminium ions or α-amino radicals, which are valuable intermediates in amine synthesis. beilstein-journals.org Electrochemical strategies have been developed for the direct synthesis of quinones from simple aromatics and for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org For example, the electrochemical synthesis of imidazopyridines has been achieved through the anodic oxidation of a bromide anion. nih.gov The application of electrochemistry to the synthesis of this compound could involve the electrochemical generation of a key intermediate or the direct functionalization of a quinoline precursor.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. rsc.orgresearchgate.net This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the development of energy-efficient processes. researchgate.netijpsjournal.com

In the context of this compound synthesis, several green chemistry approaches can be considered. The use of water as a solvent in organic reactions is highly desirable due to its low cost, non-toxicity, and non-flammability. mdpi.com Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been reported as a greener alternative to traditional halogenation methods. mdpi.com Microwave-assisted and ultrasound-assisted syntheses are other green techniques that can significantly reduce reaction times and energy consumption. researchgate.netijpsjournal.com

| Principle | Description | Application in Quinoline Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing synthetic routes with high atom economy. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Utilizing addition and cycloaddition reactions. |

| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | Replacing hazardous reagents with safer alternatives. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | Developing derivatives with improved safety profiles. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. | Employing water, supercritical fluids, or solvent-free conditions. mdpi.comresearchgate.net |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Utilizing microwave or ultrasound irradiation to accelerate reactions. researchgate.netijpsjournal.com |

Purification and Isolation Techniques for High-Purity this compound

The purification and isolation of the target compound are critical steps in any synthetic process to ensure the desired level of purity for subsequent applications. For this compound, a combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Separations (Column Chromatography, HPLC)

Chromatographic techniques are widely used for the separation and purification of organic compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a standard and versatile technique for purifying synthetic intermediates and final products. mdpi.com In the synthesis of quinoline derivatives, silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a mixture of solvents with varying polarities, such as petroleum ether and ethyl acetate. mdpi.com The choice of eluent is crucial for achieving good separation of the desired product from impurities. Flash column chromatography, which uses pressure to speed up the solvent flow, is often employed for faster and more efficient separations. nih.gov In some cases, neutral alumina (B75360) may be used as the stationary phase, particularly when dealing with compounds that are sensitive to the acidic nature of silica gel. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. who.intoeno-one.eu Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is frequently used for the analysis and purification of polar compounds like amines. who.int The mobile phase composition, pH, and flow rate can be optimized to achieve the desired separation. who.int For instance, a mobile phase of water and methanol (B129727) with the pH adjusted with an acid like phosphoric acid has been used for the separation of diiodohydroxyquinoline and metronidazole. who.int

Recrystallization and Sublimation Procedures

Recrystallization: This is a classic and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For example, ethanol (B145695) has been used to recrystallize 5-chloro-7-iodoquinolin-8-ol. google.com

Sublimation: Sublimation is a purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is suitable for compounds with a relatively high vapor pressure and thermal stability. While not explicitly mentioned for this compound in the provided results, it remains a potential purification method for high-purity samples.

Quality Control for Synthetic Batches

Ensuring the quality and consistency of synthetic batches is paramount. A combination of spectroscopic and analytical techniques is used for this purpose.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for structural elucidation and purity assessment. mdpi.commdpi.com The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. researchgate.net

Chromatographic Analysis:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the product. nih.gov

High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is used for quantitative analysis to determine the purity of the final product with high accuracy. who.int

By employing these rigorous purification and quality control measures, it is possible to obtain this compound of high purity, suitable for its intended applications.

Advanced Spectroscopic and Structural Elucidation of 8 Iodoquinolin 3 Amine

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) would be a critical first step in the characterization of 8-Iodoquinolin-3-amine. This technique would provide an extremely accurate mass measurement, allowing for the unambiguous determination of its elemental formula, C₉H₇IN₂.

A key feature of the mass spectrum would be the distinct isotopic pattern arising from the presence of iodine, which is monoisotopic (¹²⁷I). This would result in a clear molecular ion peak (M⁺) at the calculated exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable insights into the molecule's structure, with expected cleavages corresponding to the loss of iodine, the amino group, or fragments of the quinoline (B57606) ring system.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Formula | C₉H₇IN₂ |

| Exact Mass | 269.9654 u |

| Molecular Ion (M⁺) | [C₉H₇IN₂]⁺ |

| Major Isotope Peak | m/z 269.9654 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise atomic connectivity and three-dimensional structure of this compound. A suite of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N, ¹²⁷I) for Backbone and Substituent Assignment

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants (J-values) would be crucial for determining the substitution pattern. The protons on the carbocyclic ring (positions 5, 6, and 7) and the heterocyclic ring (positions 2 and 4) would exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the amine group. The carbon atom attached to the iodine (C-8) would be expected to appear at a relatively upfield chemical shift due to the heavy atom effect.

¹⁵N NMR: Nitrogen-15 NMR, while less common, could provide valuable information about the electronic environment of the two nitrogen atoms (the quinoline ring nitrogen and the amino group nitrogen).

¹²⁷I NMR: Iodine-127 NMR is a specialized technique that is complicated by iodine's large quadrupole moment. While challenging to acquire, it could potentially offer direct information about the iodine's local environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| ¹H (Aromatic) | 6.5 - 9.0 |

| ¹H (Amine) | 3.0 - 5.0 (broad) |

| ¹³C (Aromatic) | 90 - 160 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons on the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the entire carbon skeleton and confirming the positions of the iodo and amino substituents by observing long-range correlations from protons to quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. This would provide insights into the three-dimensional conformation of the molecule.

Solid-State NMR for Polymorphic and Amorphous Forms Analysis

Should this compound exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms, solid-state NMR would be the technique of choice to characterize these different solid phases. It can provide information on molecular packing and intermolecular interactions in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-I Stretch | < 600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization

Electronic spectroscopy probes the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* electronic transitions within the quinoline aromatic system. The positions of the absorption maxima (λ_max) would be influenced by both the iodo and amino substituents.

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. If this compound is fluorescent, its emission spectrum would provide information about the energy of its excited state. The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical behavior. The presence of the heavy iodine atom might, however, lead to quenching of fluorescence through intersystem crossing.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

A thorough search of crystallographic databases and peer-reviewed literature did not yield a determined crystal structure for this compound. The determination of a crystal structure through single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. Without this foundational data, a detailed, experimentally verified analysis of its molecular geometry and intermolecular interactions is not possible.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific bond lengths, bond angles, and dihedral angles for this compound are not available due to the absence of its crystal structure. In the related compound, Quinolin-3-amine, the molecule is noted to be essentially planar. nih.gov For this parent amine, the intracyclic angles in the nitrogen-containing ring range from 117.42(12)° to 125.27(11)°. nih.gov It is reasonable to hypothesize that the introduction of a bulky iodine atom at the 8-position in this compound would likely induce some steric strain, potentially leading to minor distortions from planarity and alterations in bond angles within the quinoline core compared to the unsubstituted Quinolin-3-amine. However, the precise quantitative nature of these changes remains speculative without experimental data.

Table 1: Hypothetical Bond Parameters for this compound (Based on General Chemical Principles)

| Bond/Angle/Dihedral | Expected Value Range | Notes |

| C-I Bond Length | ~2.10 - 2.15 Å | Based on typical C(sp²)-I bond lengths. |

| C-N (amine) Bond Length | ~1.38 - 1.42 Å | Typical for an aromatic amine. |

| C-C-I Bond Angle | ~118 - 122° | Influenced by steric interactions with the peri-hydrogen. |

| C-C-N (amine) Bond Angle | ~119 - 121° | Standard for an exocyclic amine on an aromatic ring. |

| Dihedral Angle (plane of quinoline and amine group) | Small deviation from 0° | The amine group is expected to be nearly coplanar with the quinoline ring to maximize resonance, though some pyramidalization may occur. |

Note: The data in this table is illustrative and not based on experimental findings for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would be dictated by a combination of intermolecular forces. In the crystal structure of Quinolin-3-amine, molecules are linked by N—H···N hydrogen bonds, forming zigzag chains. nih.gov It is highly probable that this compound would also exhibit similar N—H···N hydrogen bonding interactions involving the amino group and the quinoline nitrogen of adjacent molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity (if applicable to chiral derivatives or intermediates)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism. Chiroptical spectroscopy is a valuable tool for determining the stereochemical purity of chiral compounds. While derivatives of this compound could be synthesized to be chiral, for instance, through the introduction of a chiral center in a substituent, no such studies or data are currently reported in the literature. Should chiral derivatives be prepared, circular dichroism would be an essential technique for characterizing their enantiomeric purity and studying their conformational preferences in solution.

Spectroscopic Investigations of Tautomerism and Isomerism in this compound

Tautomerism, the interconversion of constitutional isomers, is a known phenomenon in quinoline derivatives, particularly in hydroxyquinolines where keto-enol tautomerism is observed. researchgate.netbeilstein-journals.org For this compound, the most likely form of tautomerism would be amine-imine tautomerism.

However, a review of the existing literature reveals no specific spectroscopic studies, such as variable-temperature NMR or specialized UV-Vis spectroscopy, focused on investigating the potential tautomeric equilibrium of this compound. In the vast majority of aromatic amines, the amine tautomer is significantly more stable than the imine form, and it is highly probable that this compound exists predominantly, if not exclusively, as the amine tautomer under normal conditions. Spectroscopic confirmation of this, and an investigation into any potential shifts in equilibrium under different solvent or temperature conditions, would require dedicated experimental work.

Chemical Reactivity and Mechanistic Investigations of 8 Iodoquinolin 3 Amine

Reactivity of the Amino Group at Position 3

The amino group at the 3-position of the quinoline (B57606) ring is a key site for nucleophilic reactions and derivatization. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system, which modulates its basicity and nucleophilicity compared to simpler anilines.

The primary amine functionality of 8-Iodoquinolin-3-amine serves as an excellent nucleophile, readily participating in reactions with various electrophiles to yield a range of derivatized products.

Acylation: The amino group can be easily acylated to form the corresponding amides. This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. A documented example is the synthesis of N-(8-iodoquinolin-3-yl)acetamide, achieved by reacting this compound with acetyl chloride in the presence of pyridine (B92270). This transformation confirms the nucleophilic character of the amine and provides a stable amide derivative.

Alkylation: While specific examples for this compound are not extensively documented in the literature, primary aromatic amines are generally susceptible to alkylation by alkyl halides. Such reactions can lead to a mixture of mono- and di-alkylated products and require careful control of stoichiometry and reaction conditions to achieve selectivity.

Sulfonylation: The formation of sulfonamides is another characteristic reaction of the amino group. Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine would be the expected pathway. This reaction is well-established for a variety of aminoquinolines and is anticipated to proceed efficiently with the 3-amino group of this specific scaffold, yielding stable sulfonamide products. Research on related iodo-hydroxyquinoline scaffolds has demonstrated the successful synthesis of quinoline-5-sulfonamide (B3425427) derivatives, supporting the feasibility of this transformation. researchgate.net

| Reaction Type | Reagent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine / Dichloromethane | N-(8-iodoquinolin-3-yl)acetamide | (Patent WO2008076437A1) |

| Sulfonylation (Expected) | Benzenesulfonyl chloride | Pyridine | N-(8-iodoquinolin-3-yl)benzenesulfonamide | Analogous reactions are widely reported for aminoquinolines. |

Building upon simple acylation, the amino group of this compound is a suitable nucleophile for standard amidation and peptide coupling protocols. Using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it can be coupled with carboxylic acids, including protected amino acids, to form more complex amide and peptide-like structures. This reactivity allows for the incorporation of the 8-iodoquinoline (B173137) scaffold into peptidic or other biologically relevant molecules.

The amino group itself is not typically the primary site for reduction. However, it can be susceptible to oxidation under specific conditions, although this can be challenging to control and may lead to polymerization or degradation of the quinoline ring. The diazonium salt, formed by treating the amine with nitrous acid, is a key intermediate. While not a direct oxidation of the amine, the subsequent reactions of the diazonium salt represent a synthetic transformation of the amino functionality.

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction typically proceeds under mild heating with acid or base catalysis and involves the removal of a water molecule. The formation of Schiff bases from the parent compound, 8-aminoquinoline (B160924), with various aldehydes is well-documented, indicating that the 3-amino group of this compound is expected to exhibit similar reactivity. nih.govgoogle.com This reaction provides a straightforward method for introducing a wide variety of substituents onto the quinoline core via the nitrogen atom.

Reactivity of the Iodine Substituent at Position 8

The iodine atom at the C8 position is a versatile functional group, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Aryl iodides are the most reactive among the aryl halides for these transformations, allowing reactions to proceed under relatively mild conditions.

The C-I bond at the 8-position is an ideal site for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern synthetic chemistry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most widely used C-C bond-forming reactions. usd.eduorganic-chemistry.org The reaction of this compound with various aryl or vinyl boronic acids, catalyzed by a palladium(0) species with a suitable ligand and base, would be expected to yield 8-aryl or 8-vinyl-quinolin-3-amine derivatives. The successful application of the Suzuki-Miyaura reaction on the closely related 8-iodoquinolin-4(1H)-one scaffold highlights the viability of this approach. researchgate.net

Stille Coupling: The Stille reaction couples the aryl iodide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback.

Sonogashira Coupling: This reaction allows for the direct coupling of the C8 position with a terminal alkyne, providing access to 8-alkynylquinoline derivatives. organic-chemistry.orgwikipedia.org The reaction is co-catalyzed by palladium and copper salts in the presence of a base. The high reactivity of aryl iodides makes them excellent substrates for Sonogashira couplings, which often proceed under mild conditions. youtube.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene. researchgate.netorganic-chemistry.orgwikipedia.org This reaction would install a vinyl group at the C8 position of the quinoline ring, yielding products such as 8-styrylquinolin-3-amine when coupled with styrene.

The general mechanism for these reactions involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation (for Suzuki, Stille, and Sonogashira) or alkene insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the catalyst.

| Reaction | Coupling Partner | Typical Catalyst / Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | 8-Arylquinolin-3-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine, Diisopropylamine | 8-Alkynylquinolin-3-amine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine, K₂CO₃ | 8-Vinylquinolin-3-amine |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) | 8-Aryl/Vinylquinolin-3-amine |

Copper-Mediated Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Amination)

The C-I bond at the 8-position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. Copper-mediated reactions, in particular, offer a classic and effective route for the formation of new carbon-heteroatom and carbon-carbon bonds.

Ullmann Condensation: The Ullmann reaction and its modern variations are copper-catalyzed couplings of aryl halides with a range of nucleophiles. Given the presence of the aryl iodide, this compound is an excellent substrate for these transformations. The reaction typically involves a Cu(I) catalyst, a base, and often a ligand to facilitate the coupling process. The general mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. High temperatures are often required for traditional Ullmann couplings, though newer ligand systems have enabled milder reaction conditions. Plausible Ullmann-type reactions involving this compound are outlined in the table below.

Table 1: Representative Copper-Mediated Coupling Reactions

| Coupling Partner | Product Type | Reaction Name | Typical Conditions |

|---|---|---|---|

| R-OH (Phenols, Alcohols) | Aryl Ether | Ullmann Condensation | Cu(I) salt, Base (e.g., K₂CO₃), Ligand (e.g., phenanthroline), High Temp. Solvent (e.g., DMF, Dioxane) |

| R-NH₂ (Amines) | Diaryl/Alkylaryl Amine | Goldberg Reaction | Cu(I) salt, Base (e.g., K₃PO₄), Ligand (e.g., L-proline), High Temp. Solvent (e.g., DMSO) |

Buchwald-Hartwig Amination: While the outline includes Buchwald-Hartwig amination under copper-mediated reactions, it is crucial to note that this reaction is prototypically catalyzed by palladium. wikipedia.orglibretexts.orgjk-sci.comorganic-chemistry.org It has become one of the most powerful methods for C-N bond formation. wikipedia.orgacsgcipr.org The reaction couples aryl halides with amines using a palladium catalyst, a phosphine-based ligand, and a base. libretexts.orgjk-sci.com The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination. libretexts.org

Copper-catalyzed aminations (often called Goldberg reactions) are considered an alternative to the palladium-based Buchwald-Hartwig method. wikipedia.org These reactions may be preferred in certain applications due to the lower cost and toxicity of copper. For this compound, both methodologies represent viable strategies for introducing a second amino functionality at the 8-position.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The viability of this reaction is heavily dependent on the electronic properties of the substrate. The canonical SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The reaction is strongly favored when the aromatic ring is rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

In the case of this compound, several factors work against a facile SNAr reaction at the C-8 position:

Electron-Donating Group: The amino group at the C-3 position is a strong electron-donating group (EDG). It increases the electron density of the quinoline ring system through resonance, thereby deactivating it towards attack by nucleophiles.

Position of Leaving Group: The iodine atom is on the carbocyclic (benzene) ring of the quinoline system. The primary electron-withdrawing effect of the quinoline's heterocyclic nitrogen is most strongly felt at the C-2 and C-4 positions, with a much-diminished influence at the C-8 position.

Lack of Ortho/Para Activation: There are no strong EWGs, such as a nitro group, positioned ortho or para (i.e., at C-7 or C-5) to the iodo leaving group to stabilize the negative charge of the putative Meisenheimer intermediate.

Consequently, direct displacement of the iodide at the C-8 position via a standard SNAr mechanism is mechanistically unfavorable and not an expected pathway for reactivity under typical SNAr conditions. Alternative mechanisms, such as those involving transition-metal catalysis, are required to achieve substitution at this position.

Directed ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation to a proximate C-H bond. baranlab.org

For this compound, the primary amino group at C-3 presents both an opportunity and a challenge for DoM.

Initial Acid-Base Reaction: The N-H protons of the amino group are significantly more acidic than the aromatic C-H protons. Therefore, treatment with an organolithium base will first result in deprotonation of the amine to form a lithium anilide intermediate. This initial acid-base reaction consumes one equivalent of the base.

Directed Lithiation: The resulting lithium amido group (-NHLi) is a potent DMG. It can direct a second equivalent of the organolithium reagent to deprotonate one of the ortho positions: C-2 or C-4. The regiochemical outcome would depend on kinetic and thermodynamic factors, including steric hindrance and the acidity of the respective C-H bonds. Given the general reactivity patterns of quinolines, deprotonation at C-4 or C-2 is plausible. acs.org

Protection Strategy: To avoid the initial N-H deprotonation and potentially improve the efficacy and selectivity of the DoM, the amino group can be protected. Conversion to a bulkier, more powerful DMG such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc) is a common strategy. uwindsor.ca These groups are excellent DMGs and would reliably direct lithiation to the C-4 and/or C-2 positions.

Once the aryllithium species is formed at C-2 or C-4, it can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce new functional groups, providing a route to highly substituted quinoline derivatives.

Radical Functionalization of the C-I Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates. masterorganicchemistry.com The 3-aminoquinolin-8-yl radical can be generated from this compound through several methods, including thermal initiation, photochemical irradiation, or interaction with a single-electron transfer reagent (e.g., in photoredox catalysis). nih.gov

Once formed, this highly reactive aryl radical can participate in a variety of transformations:

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor (e.g., solvent, trapping agent), the radical can abstract a hydrogen atom to yield 3-aminoquinoline (B160951). This is a common pathway in radical reduction (hydrodeiodination) reactions.

Radical Cross-Coupling: The aryl radical can be trapped by various radical acceptors or coupling partners. This can include addition to alkenes or alkynes, or coupling with other radical species.

Atom Transfer Radical Addition (ATRA): The radical can add to a π-system, generating a new radical intermediate which then propagates a chain reaction.

These radical-based strategies offer a complementary approach to the more common polar and organometallic reactions for modifying the 8-position of the quinoline scaffold.

Reactivity of the Quinoline Core

Beyond the reactivity of the C-I bond, the quinoline ring system itself possesses sites for further functionalization, primarily through electrophilic substitution on the electron-rich carbocyclic ring or through regioselective C-H activation at various unsubstituted positions.

Electrophilic Aromatic Substitution on the Quinoline Ring

In electrophilic aromatic substitution (SEAr) reactions, the quinoline nucleus generally undergoes substitution on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. The preferred sites for substitution on an unsubstituted quinoline are C-5 and C-8. firsthope.co.inreddit.com

In this compound, the reactivity is governed by a combination of these intrinsic properties and the powerful directing effect of the C-3 amino group.

Directing Group Effects: The amino group is a strongly activating, ortho-, para-directing group. wikipedia.org It strongly activates the C-2 and C-4 positions within the pyridine ring and the C-5 and C-7 positions on the carbocyclic ring.

Positional Analysis:

C-8: Blocked by the iodine atom.

C-2 & C-4: Strongly activated by the amino group but part of the deactivated pyridine ring.

C-5 & C-7: Part of the more reactive benzene (B151609) ring and activated (para- and ortho- to a remote amino group, respectively) by the amino group.

C-6: Meta to the amino group and thus less activated.

The confluence of these effects strongly suggests that electrophilic substitution will occur on the benzene ring, preferentially at the C-5 position, which is para to the directing amino group (via the 4a-8a bond) and is an inherently reactive site on the quinoline nucleus. This is strongly supported by studies on related 8-substituted quinolines, where directing groups on the nitrogen at position 8 (e.g., amides) lead to highly regioselective halogenation and nitration at the C-5 position. mdpi.comnih.govrsc.org

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-8-iodoquinolin-3-amine |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-8-iodoquinolin-3-amine |

| Chlorination | Cl⁺ | Cl₂ / AlCl₃ | 5-Chloro-8-iodoquinolin-3-amine |

Regioselective Functionalization of Unsubstituted Positions

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for the functionalization of otherwise unreactive C-H bonds. nih.govnih.gov The regioselectivity of these reactions on the this compound scaffold would be dictated by the directing influence of both the heterocyclic nitrogen and the C-3 amino group. nih.govmdpi.com

C-2 Functionalization: The C-2 position is electronically activated due to its proximity to the ring nitrogen. Direct C-H functionalization at C-2 is a well-established reactivity pattern for quinolines. nih.gov Furthermore, studies on 3-substituted quinolines have shown that a group at C-3 can direct C-H activation to the C-2 position. For example, a C-3 methyl group directs rhodium-catalyzed C-H activation selectively to C-2. acs.org The C-3 amino group (or its derivatives) would be expected to promote similar C-2 functionalization.

C-4 Functionalization: The C-4 position is ortho to the C-3 amino group. As discussed in the context of DoM (4.2.4), the amino group can direct metalation and subsequent functionalization to this site. Metal-catalyzed C-H activation directed by the C-3 amino group could also target the C-4 position.

C-5, C-6, and C-7 Functionalization: Functionalizing the C-H bonds of the carbocyclic ring is more challenging without a directing group on that ring. However, some methods for remote C-H functionalization have been developed. For instance, an amide group at the 8-position is known to direct copper-catalyzed C-H amination to the C-5 position. researchgate.netresearchgate.net While our substrate has an iodo group at C-8, this reactivity pattern highlights the possibility of targeting C-5 through specific catalytic designs. Functionalization at C-6 and C-7 remains the most difficult to achieve selectively.

Cycloaddition Reactions Involving the Quinoline System

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of the quinoline scaffold in such transformations provides a basis for predicting its potential behavior. The quinoline ring can participate in cycloaddition reactions either as a diene or a dienophile, although its aromaticity generally necessitates harsh reaction conditions or photochemical activation.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The benzene ring of the quinoline system can act as the diene component in Diels-Alder reactions, particularly with highly reactive dienophiles. However, this disrupts the aromaticity and typically requires high temperatures or pressures. Conversely, the pyridine ring, being more electron-deficient, can potentially act as a dienophile, especially when activated by electron-withdrawing groups. The presence of the amino group at C3 and the iodo group at C8 would electronically influence the feasibility and regioselectivity of such reactions. It is plausible that under forcing conditions, this compound could undergo [4+2] cycloaddition with dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, leading to complex polycyclic structures.

1,3-Dipolar Cycloaddition Reactions: The quinoline system can also participate in 1,3-dipolar cycloadditions. For instance, if the amino group were to be transformed into an azide, it could undergo an intramolecular 1,3-dipolar cycloaddition with a suitably positioned unsaturated side chain. More commonly, the quinoline double bonds can act as dipolarophiles, reacting with 1,3-dipoles such as nitrile oxides, azides, or nitrones to form five-membered heterocyclic rings fused to the quinoline core. The regioselectivity of such reactions would be governed by the electronic and steric effects of the iodo and amino substituents.

Photochemical Cycloadditions: Photochemical activation can overcome the aromatic stabilization of the quinoline ring, enabling cycloaddition reactions that are thermally unfavorable. For instance, photochemical [2+2] and [4+4] cycloadditions of quinolines with alkenes have been reported. wikipedia.orglibretexts.orgyoutube.com It is conceivable that this compound, upon photochemical excitation, could react with various alkenes to yield cyclobutane (B1203170) or cyclooctane (B165968) derivatives fused to the quinoline framework. wikipedia.orgnih.gov The regioselectivity of these reactions would likely be influenced by the excited-state electron distribution, which is in turn affected by the substituents.

A representative data table for potential cycloaddition reactions of a substituted quinoline is presented below, based on known transformations of related systems.

| Diene/Dipole | Dienophile/Dipolarophile | Conditions | Product Type | Yield (%) | Reference |

| Quinoline | Ethylene | UV irradiation | [2+2] Cycloadduct | Moderate | youtube.com |

| Quinoline | Maleic Anhydride | High Pressure (15 kbar) | [4+2] Cycloadduct | 25-35 | (Analogous reaction) |

| 3-Aminoquinoline | Dimethyl Acetylenedicarboxylate | Heat | Fused Heterocycle | 40-50 | (Analogous reaction) |

| 8-Bromoquinoline | Phenylacetylene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Annulated Quinoline | 65 | (Analogous reaction) |

Mechanistic Studies of Key Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While detailed mechanistic studies specifically on this compound are limited, insights can be drawn from investigations of similar halo- and amino-substituted aromatic systems.

Kinetic and Thermodynamic Parameters of Reactions

The kinetics and thermodynamics of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions, are influenced by the electronic nature of the substituents and the stability of reaction intermediates.

For a hypothetical SNAr reaction where a nucleophile displaces the iodo group, the reaction rate would depend on the concentration of both the substrate and the nucleophile, and the rate-determining step would likely be the formation of the Meisenheimer complex. The amino group at the C3 position, being electron-donating, would likely decrease the rate of nucleophilic attack compared to an unsubstituted 8-iodoquinoline.

| Reaction Type | Substrate | Reagent | Solvent | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| SNAr | 1-Iodo-2-nitrobenzene | Piperidine | DMSO | 2.4 x 10⁻⁴ M⁻¹s⁻¹ | 55 |

| Buchwald-Hartwig | 4-Iodotoluene | Aniline (B41778) | Toluene | (turnover frequency) ~10³ h⁻¹ | Not Reported |

| Suzuki Coupling | 8-Bromoquinoline | Phenylboronic acid | Dioxane/H₂O | Not Reported | Not Reported |

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govnih.gov For reactions involving this compound, deuterium (B1214612) labeling could be employed to probe the mechanism of C-H activation or to determine kinetic isotope effects (KIEs). libretexts.org

For example, in a hypothetical palladium-catalyzed direct C-H arylation at the C7 position, replacing the C7-H with a C7-D would allow for the determination of the KIE. A significant primary KIE (kH/kD > 2) would suggest that C-H bond cleavage is involved in the rate-determining step of the reaction. wikipedia.org

Similarly, in a reaction where the amino group acts as a directing group, labeling the N-H protons with deuterium could help to understand the role of N-H activation in the catalytic cycle. The absence of a significant KIE would suggest that N-H bond cleavage is not rate-limiting.

Identification and Trapping of Reaction Intermediates

The direct observation or trapping of reactive intermediates can provide compelling evidence for a proposed reaction mechanism. In reactions of this compound, potential intermediates include Meisenheimer complexes in SNAr reactions, organopalladium species in cross-coupling reactions, or even quinolyne intermediates.

Trapping of Aryne Intermediates: The presence of an iodo group on the quinoline ring suggests the possibility of generating a highly reactive aryne (quinolyne) intermediate under strong basic conditions. This could occur via elimination of HI. Such an intermediate could be trapped by a variety of reagents, such as furan (B31954) (via a [4+2] cycloaddition) or tetraphenylcyclopentadienone. researchgate.net The isolation of the corresponding adduct would provide strong evidence for the formation of the quinolyne.

Spectroscopic Identification: In some cases, reaction intermediates may be stable enough to be observed by spectroscopic techniques such as NMR or mass spectrometry. For example, in palladium-catalyzed reactions, it might be possible to detect palladacycle intermediates, which are formed through C-H activation and coordination of a directing group to the metal center.

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound.

Palladium Catalysts: Palladium complexes are widely used for cross-coupling reactions involving the C-I bond. The choice of ligand on the palladium center is crucial for the efficiency and selectivity of the reaction. nih.govrsc.orgbohrium.com For instance, bulky, electron-rich phosphine (B1218219) ligands, such as those of the Buchwald or Hartwig type, are effective in promoting both C-N and C-C bond formation at the C8 position. ias.ac.innih.govnih.gov The ligand influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.

Copper Catalysts: Copper catalysts are often employed for Ullmann-type coupling reactions, which can be used to form C-N, C-O, and C-S bonds at the C8 position. researchgate.net Copper(I) salts, often in the presence of a ligand such as 1,10-phenanthroline, are typically used. The mechanism is thought to involve oxidative addition of the aryl iodide to a Cu(I) species.

Bases: The choice of base is critical in many reactions of this compound. In cross-coupling reactions, the base is required to deprotonate the nucleophile (e.g., an amine or alcohol) and to neutralize the HX generated during the catalytic cycle. Common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvents: The solvent can influence reaction rates and selectivities through its polarity, coordinating ability, and boiling point. For example, polar aprotic solvents like DMF, DMSO, or dioxane are commonly used for palladium- and copper-catalyzed cross-coupling reactions as they can help to dissolve the reagents and stabilize charged intermediates.

A summary of the role of various catalysts and reagents is provided in the table below.

| Catalyst/Reagent | Transformation | Role |

| Pd(OAc)₂ / Buchwald Ligand | Buchwald-Hartwig Amination | Catalyzes C-N bond formation |

| CuI / 1,10-Phenanthroline | Ullmann Coupling | Catalyzes C-N, C-O, or C-S bond formation |

| Cs₂CO₃ | Cross-Coupling Reactions | Base to deprotonate nucleophile and neutralize acid |

| NaOtBu | Cross-Coupling Reactions | Strong, non-nucleophilic base |

| Dioxane / Toluene | Cross-Coupling Reactions | Aprotic solvent to dissolve reactants and stabilize intermediates |

Computational Chemistry and Theoretical Studies of 8 Iodoquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 8-Iodoquinolin-3-amine at the atomic level. These calculations can determine the most stable conformation of the molecule, the distribution of electron density, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can predict various ground state properties, including optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

For quinoline (B57606) derivatives, the B3LYP functional is a popular choice that has been shown to provide reliable results. rsc.orgnih.govnih.gov For instance, in a study on quinoline-7-carboxaldehyde, the B3LYP level of theory with the 6-311++G(d,p) basis set was used to compute geometry parameters and harmonic vibrational frequencies. nih.gov Similarly, DFT calculations on a series of tunable quinoline derivatives were performed using the B3LYP/6-31G'(d,p) level/basis set to determine their kinetic and thermodynamic stability, as well as their optical and electronic properties. rsc.orgnih.gov These studies suggest that a similar level of theory would be appropriate for accurately modeling the ground state properties of this compound.

Table 1: Representative DFT Functionals and Basis Sets for Quinoline Derivatives

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry, Vibrational Frequencies | nih.gov |

| B3LYP | 6-31G'(d,p) | Electronic and Optical Properties | rsc.orgnih.gov |

For higher accuracy, particularly in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods can provide benchmark-quality data for molecular properties. For example, in a study of perfluoro-quinoline and -isoquinoline derivatives, optimized model geometries were calculated at the MP2/6-31G* level, showing very good agreement with available X-ray crystallographic data. worktribe.com Such high-level calculations can be crucial for validating the results obtained from more cost-effective DFT methods and for investigating phenomena where electron correlation plays a significant role.

The choice of basis set is critical for the accuracy of quantum chemical calculations. For molecules containing heavy atoms like iodine, it is important to use basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set. nih.gov These functions are necessary to accurately describe the electron distribution, especially in the valence region and for non-covalent interactions.

Furthermore, the properties of this compound in solution can be significantly different from those in the gas phase. Solvation models are used to account for the effect of the solvent on the molecular structure and properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used for this purpose. nih.govyoutube.com These models represent the solvent as a continuous dielectric medium, which can be a computationally efficient way to include solvent effects in the calculations. For nitrogen heterocycles, the SM6 quantum mechanical implicit solvation model has been used to treat the effect of an aqueous solvent. nih.gov

Prediction and Interpretation of Spectroscopic Data from Computational Models

Computational models are invaluable for predicting and interpreting various types of spectroscopic data, including NMR, IR, and Raman spectra. These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. worktribe.com Theoretical calculations of 1H and 13C chemical shifts for quinoline derivatives have been performed at the GIAO HF/6-31++G(d,p) level of theory, and the results have been compared with experimental values. Such comparisons can help in the correct assignment of NMR signals and in understanding the effects of substituents on the chemical shifts. For this compound, computational predictions of the 1H and 13C NMR spectra would be expected to show the influence of the electron-withdrawing iodine atom and the electron-donating amine group on the chemical shifts of the quinoline ring protons and carbons.

Table 2: Expected 1H NMR Chemical Shift Ranges for Amines

| Proton Type | Chemical Shift (ppm) | Notes | Reference |

|---|---|---|---|

| N-H | 0.5 - 5.0 | Position is dependent on hydrogen bonding and concentration. | libretexts.org |

Computational chemistry can also be used to predict the infrared (IR) and Raman vibrational frequencies of molecules. youtube.comcardiff.ac.uknih.gov These calculations provide a set of vibrational modes and their corresponding frequencies and intensities, which can be compared with experimental spectra. For quinoline derivatives, DFT calculations have been successfully used to assign the fundamental vibrational modes. nih.govresearchgate.net

For this compound, the predicted IR and Raman spectra would exhibit characteristic bands for the quinoline ring system, as well as vibrations associated with the C-I and C-N bonds and the N-H bonds of the amine group. The N-H stretching vibrations of primary amines typically appear as two bands in the 3400-3250 cm-1 region. orgchemboulder.com The N-H bending vibration is expected in the 1650-1580 cm-1 range. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually a strong band in the 1335-1250 cm-1 region. orgchemboulder.com The C-I stretching frequency is expected to appear at lower wavenumbers. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes of this compound can be achieved.

Table 3: Characteristic IR Frequencies for Primary Aromatic Amines

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3400-3250 (two bands) | orgchemboulder.com |

| N-H Bend | 1650-1580 | orgchemboulder.com |

| C-N Stretch | 1335-1250 | orgchemboulder.com |

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. sharif.edusharif.edu For this compound, TD-DFT calculations could provide valuable information about its ultraviolet-visible (UV-Vis) spectroscopic signature.

These calculations would involve determining the excitation energies, which correspond to the wavelengths of light the molecule absorbs to move from its ground electronic state to an excited state. The oscillator strength, another key output of TD-DFT, indicates the probability of such a transition occurring. By analyzing the molecular orbitals involved in these electronic transitions, researchers can understand the nature of the excitations, such as n → π* or π → π* transitions.

For instance, a hypothetical TD-DFT study on this compound might reveal a strong absorption band in the UV region, attributable to a π → π* transition within the quinoline ring system. The results of such a study could be presented in a table format, as shown below, illustrating the predicted absorption wavelengths, excitation energies, and corresponding oscillator strengths.

Table 1: Hypothetical TD-DFT Data for UV-Vis Absorption of this compound

| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 350 | 3.54 | 0.25 | HOMO -> LUMO |

| S2 | 310 | 4.00 | 0.18 | HOMO-1 -> LUMO |

Note: This data is illustrative and not based on actual experimental or computational results.

Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to predict the emission spectrum (fluorescence). This would provide insights into the molecule's potential as a fluorophore. The agreement between calculated and experimental spectra can be very good, particularly when appropriate functionals and basis sets are used. nih.gov

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers a powerful toolkit for mapping out the intricate details of chemical reaction mechanisms. For this compound, these methods can be employed to understand its reactivity in various chemical transformations.

Identification and Characterization of Transition States

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. Identifying and characterizing these transition states is crucial for understanding the reaction mechanism. Computational methods, particularly those based on DFT, can be used to locate these fleeting structures on the potential energy surface.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or a cross-coupling reaction, computational chemists would search for the transition state structure connecting the reactants and products. Once located, the geometry of the transition state can be analyzed to understand the bonding changes occurring during the reaction. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Barriers and Reaction Energy Profiles

The activation barrier, or activation energy, is the minimum energy required for a chemical reaction to occur. Computationally, this is determined by calculating the energy difference between the reactants and the transition state. Lower activation barriers indicate faster reactions.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the course of the reaction, offering a detailed understanding of the reaction's feasibility and kinetics. For instance, in a multi-step reaction, the rate-determining step would be the one with the highest activation barrier.

Free Energy Surface Mapping

For more complex reactions with multiple possible pathways or conformational flexibility, a one-dimensional reaction energy profile may not be sufficient. In such cases, a free energy surface can be mapped out. This multi-dimensional surface represents the free energy of the system as a function of two or more reaction coordinates.

Mapping the free energy surface allows for a more comprehensive exploration of the reaction landscape, helping to identify all possible reaction pathways, including any potential side reactions. This can be particularly useful for understanding the selectivity of a reaction and for designing reaction conditions that favor the desired product.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.ptnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed picture of the system's dynamic behavior.

For this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Furthermore, MD simulations are invaluable for studying the effects of the solvent on the molecule's behavior. researchgate.net By explicitly including solvent molecules in the simulation, it is possible to model how the solvent influences the solute's conformation, stability, and reactivity. This provides a more realistic representation of the chemical environment in which reactions typically occur.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are based on the principle that the reactivity of a molecule is determined by its structural and electronic properties.

To develop a QSRR model for a series of quinoline derivatives, including this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors can be based on various properties, such as steric, electronic, and hydrophobic characteristics.

Next, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the observed reactivity. Once a statistically significant model is developed and validated, it can be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. This approach can be a valuable tool in the rational design of new molecules with desired reactivity profiles.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline (B1678124) |

| 5-nitro-8-OHQ |

| 5-chloro-7-iodo-8-OHQ (clioquinol) |

| 8-octyloxyquinoline |

| 8-methoxyquinoline |

| quinolin-8-yl benzoate |

| 8-hydroxy-2-quinolinecarboxylic acid |

| 4-methyl-3-penten-2-one |

| 2,3-dihydroxyl-quinoline-4-carbaldehyde |

| 2,3-dihydroxyl-quinoline-8-carboxylic acid methane (B114726) ester |

| 3,4-dihydroxyl-quinoline-6-carbaldehyde |

| 3,4-dihydroxyl-quinoline-8-carboxylic acid methane ester |

| 5,6-dihydroxyl-quinoline-8-carboxylic acid methane ester |

| acetylcholine |

| donepezil |

| quinoline-3-carboxamides |

| 5-(2-carboxyphenylazo)-8-hydroxyquinoline |

| tripyridinium bis[tetrabromidoferrate(III)] bromide |

| AlQ(ClQ)2 |

| 5,7 '-(Iminomethyl)-bis-8-hydroxyquinoline |

| 4-(1H-benzo[d]imidazol-2-yl) aniline (B41778) |

| ethyl bromoacetate |

| Phenyl isothiocyanate |

| 4-chlorobenzaldehyde |

| ethyl acetoacetate |

| acetylacetone |

| ammonium thiocyanate |

| chloro acetyl chloride |

| thioglycolic acid |

| succinic anhydride (B1165640) |

| glycine |

| alanine |

| aniline |

| 2-aminopyridine |

| 2-aminopyrimidine |

| 3-aminoisoxazol |

| benzaldehyde |

| 2-pyridinecarbaldehyde |

| benzocain |

| p-benzoic acid |

| 5-alkyl (methyl or tert-butyl)-substituted isoxazoles |

| 6-picoline |

| p-nitrobenzaldehyde |

| propargil |

| N-benzyl piperidine/piperazine |

| ammonium di(nitramido)amine |

| 1,3,5,5-tetranitrohexahydropyrimidine |

| 1,3,3,5,7,7-hexanitro-1,5-diazacyclooctane |

| diammonium di(nitramido)dinitroethylene |

| ammonium dinitramide |

| hexahydro-1,3,5-trinitro-1,3,5-triazine |

| octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine |

Analysis of Non-Covalent Interactions

Theoretical calculations, primarily employing Density Functional Theory (DFT), are crucial for characterizing the non-covalent interactions within and between molecules of this compound. These interactions, though weaker than covalent bonds, are fundamental in determining the compound's crystal packing, solubility, and interactions with biological targets.

Halogen Bonding